ethyl N-[11-(morpholine-4-carbonyl)-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[11-(morpholine-4-carbonyl)-5,6-dihydrobenzobbenzazepin-2-yl]carbamate typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the benzobbenzazepine core through a series of cyclization reactions. The morpholine ring is then introduced via nucleophilic substitution reactions, and the final ethyl carbamate group is added through carbamation reactions using ethyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[11-(morpholine-4-carbonyl)-5,6-dihydrobenzobbenzazepin-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the benzo
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl N-[11-(morpholine-4-carbonyl)-5,6-dihydrobenzobbenzazepin-2-yl]carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl N-[11-(morpholine-4-carbonyl)-5,6-dihydrobenzobbenzazepin-2-yl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-2-morpholin-4-ylethanamine
- Ethyl morpholine-4-carboxylate
- 4-(morpholine-4-carbonyl)phenylboronic acid
Uniqueness
Ethyl N-[11-(morpholine-4-carbonyl)-5,6-dihydrobenzobbenzazepin-2-yl]carbamate is unique due to its specific combination of functional groups and its potential for diverse applications. Compared to similar compounds, it offers a distinct set of chemical and biological properties that make it valuable for research and industrial purposes .
Properties
IUPAC Name |
ethyl N-[11-(morpholine-4-carbonyl)-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-2-29-21(26)23-18-10-9-17-8-7-16-5-3-4-6-19(16)25(20(17)15-18)22(27)24-11-13-28-14-12-24/h3-6,9-10,15H,2,7-8,11-14H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZXRXRLEJNQRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)N4CCOCC4)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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